

N-Boc-1-amino-1-cyclopentanemethanol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Boc-1-amino-1-cyclopentanemethanol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Boc-1-amino-1-cyclopentanemethanol**, a valuable building block in modern organic synthesis and medicinal chemistry. This document outlines its chemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in the development of novel therapeutics.

Core Compound Data

N-Boc-1-amino-1-cyclopentanemethanol, also known as tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate, is a carbamate-protected amino alcohol. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes it an ideal intermediate for peptide synthesis and the construction of complex molecular architectures.^[1] The Boc group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions.^{[2][3]}

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₁ NO ₃	[4]
Molecular Weight	215.29 g/mol	[4]
CAS Number	168540-07-6	[4][5]
Melting Point	108-112 °C	[4][6]
Appearance	White solid / Colorless liquid	[4]
Solubility	Soluble in organic solvents like dimethylformamide and dichloromethane; insoluble in water.	[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of **N-Boc-1-amino-1-cyclopentanemethanol**.

Synthesis of N-Boc-1-amino-1-cyclopentanemethanol

This protocol describes the N-Boc protection of 1-amino-1-cyclopentanemethanol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

- 1-amino-1-cyclopentanemethanol
- Di-tert-butyl dicarbonate (Boc₂O)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Ethyl acetate

- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 1-amino-1-cyclopentanemethanol (1.0 eq) in anhydrous tetrahydrofuran (THF).
- **Reagent Addition:** To the stirred solution, add di-tert-butyl dicarbonate (Boc_2O) (1.1 eq).
- **Reaction:** Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the filtrate in vacuo to yield the crude **N-Boc-1-amino-1-cyclopentanemethanol**.

Purification by Recrystallization

For obtaining high-purity **N-Boc-1-amino-1-cyclopentanemethanol**, recrystallization is a common and effective method.

Materials:

- Crude **N-Boc-1-amino-1-cyclopentanemethanol**

- "Good" solvent (e.g., ethyl acetate)
- "Poor" solvent (e.g., hexane)
- Erlenmeyer flask
- Heating plate
- Vacuum filtration apparatus

Procedure:

- Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of a "good" solvent (e.g., ethyl acetate) to dissolve the solid with gentle heating.
- Inducing Crystallization: Slowly add a "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
- Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
- Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
- Drying: Dry the purified crystals under vacuum to a constant weight.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of **N-Boc-1-amino-1-cyclopentanemethanol**.

¹H NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

- Analysis: The ^1H NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector around δ 1.4 ppm.^[7] Other key signals include those corresponding to the protons of the cyclopentane ring and the hydroxymethyl group.

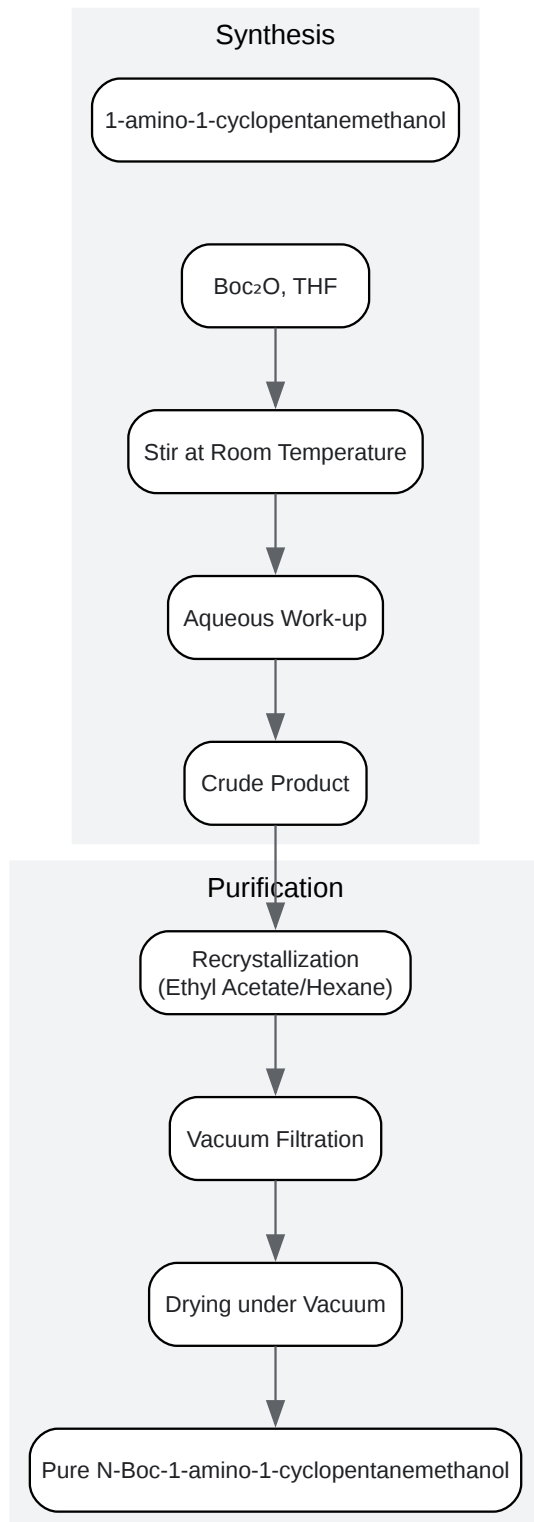
^{13}C NMR Spectroscopy:

- Analysis: The ^{13}C NMR spectrum will show characteristic signals for the quaternary and methyl carbons of the Boc group, as well as the carbonyl carbon of the carbamate, confirming the successful installation of the protecting group.^[7]

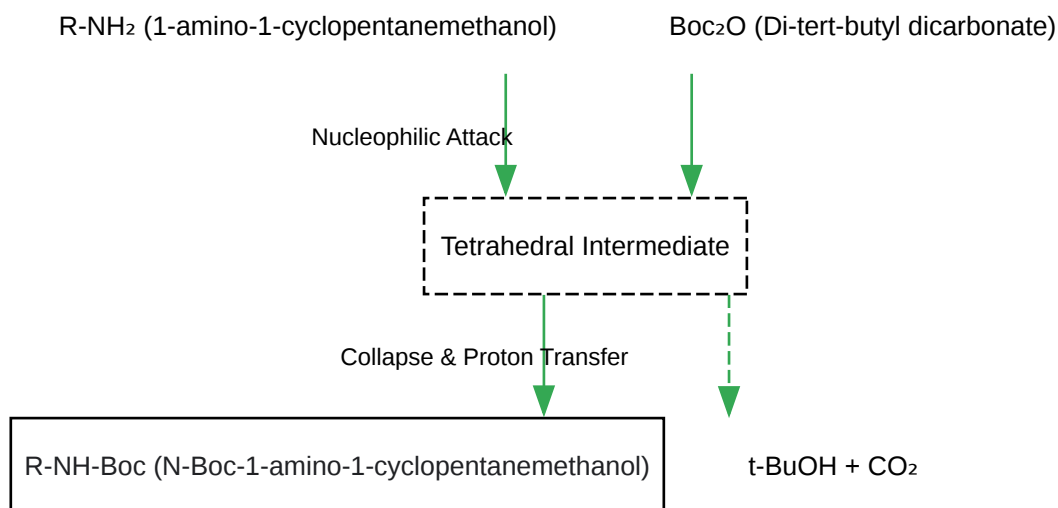
Logical Workflow and Diagrams

The synthesis and purification of **N-Boc-1-amino-1-cyclopentanemethanol** can be represented as a logical workflow.

Synthesis and Purification of N-Boc-1-amino-1-cyclopentanemethanol



Mechanism of N-Boc Protection



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